1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

Catalog No.
S6707328
CAS No.
4231-69-0
M.F
C14H11N3O2
M. Wt
253.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

CAS Number

4231-69-0

Product Name

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

IUPAC Name

benzotriazol-1-yl-(4-methoxyphenyl)methanone

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C14H11N3O2/c1-19-11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3

InChI Key

OKOYDWMLPIMUMO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles, which are characterized by the fusion of a benzene ring with a 1H-1,2,3-triazole structure. This specific compound features a methoxy group attached to the para position of the benzoyl moiety, enhancing its chemical properties and potential applications. The molecular formula for this compound is C14_{14}H11_{11}N3_3O2_2, and it exhibits both aromatic and heterocyclic characteristics, making it versatile in various

  • Benzotriazole Scaffold

    The molecule contains a benzotriazole group, a common heterocyclic scaffold found in various functional molecules. Benzotriazoles are known for their diverse properties, including:

    • Corrosion inhibition
    • UV absorbers [ScienceDirect - Ultraviolet-absorbing benzotriazoles as functional additives for high performance polymers]
    • Pharmaceutical applications [National Institutes of Health - Benzotriazole]
  • Methoxy Substituent

    The presence of a methoxy group (OCH3) can influence the molecule's solubility, reactivity, and potential biological properties. Methoxy groups are often introduced to enhance these characteristics in various molecules used in scientific research.

Given these aspects, 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole could be a subject of investigation in fields like:

  • Material Science: Research into corrosion inhibitors or UV absorbers for polymers.
  • Medicinal Chemistry: Studies on the development of new pharmaceuticals due to the benzotriazole scaffold and the methoxy group's potential influence.

The chemical reactivity of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole can be attributed to its functional groups. It can undergo several types of reactions:

  • Acylation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
  • Oxidation and Reduction: The triazole ring can be oxidized or reduced depending on the reagents used.

These reactions highlight its utility in synthetic organic chemistry.

The synthesis of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole typically involves:

  • Formation of Benzotriazole: Starting from o-phenylenediamine and sodium nitrite in acidic conditions to produce benzotriazole.
  • Acylation: Reacting benzotriazole with 4-methoxybenzoyl chloride or an equivalent acylating agent under suitable conditions (e.g., in the presence of a base like triethylamine) to yield the final product.

This method allows for the introduction of the methoxy group while maintaining the integrity of the triazole structure.

The applications of 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole include:

  • Corrosion Inhibitors: Used in formulations to protect metal surfaces from corrosion.
  • Photostabilizers: Acts as an ultraviolet light absorber in plastics and coatings.
  • Pharmaceutical Intermediates: Serves as a building block for synthesizing biologically active compounds.

These applications leverage its chemical stability and reactivity.

Interaction studies involving 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole focus on its ability to form complexes with metal ions or other organic molecules. Such interactions can enhance its effectiveness as a corrosion inhibitor or modify its biological activity. For instance:

  • Metal Complex Formation: The compound can chelate with transition metals, potentially increasing its stability and efficacy as an inhibitor.
  • Biological Interactions: Studies may explore how this compound interacts with specific proteins or enzymes relevant to its antimicrobial or anticancer properties.

Several compounds share structural similarities with 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
BenzotriazoleBasic structure without substituentsEffective corrosion inhibitor for copper
4-MethoxybenzyltriazoleContains a methoxy group on the benzyl moietyPotentially enhanced solubility and biological activity
5-Methyl-1H-benzotriazoleMethyl substitution on the triazole ringAltered electronic properties affecting reactivity
2-AminobenzotriazoleAmino group on the benzene ringExhibits different biological activities

These compounds highlight the versatility of benzotriazoles while emphasizing the unique methoxy substitution in 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole that may influence its specific applications and interactions.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

253.085126602 g/mol

Monoisotopic Mass

253.085126602 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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